molecular formula C37H40N2O6 B8037957 Fangchinoline

Fangchinoline

Cat. No.: B8037957
M. Wt: 608.7 g/mol
InChI Key: IIQSJHUEZBTSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fangchinoline is a bisbenzylisoquinoline alkaloid derived from the plant Stephania tetrandra S. Moore. This compound has been traditionally used in Asian medicine to treat various ailments such as fever, inflammation, rheumatism, and edema. Recent scientific studies have highlighted its potential in modulating cytokine-impelled apoptosis and its anti-neoplastic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fangchinoline can be synthesized through various chemical routes. One common method involves the condensation of two isoquinoline units. The reaction typically requires specific catalysts and controlled conditions to ensure the correct formation of the bisbenzylisoquinoline structure .

Industrial Production Methods: In industrial settings, this compound is often extracted from the roots of Stephania tetrandra. The extraction process involves several steps, including solvent extraction, purification, and crystallization. High-performance liquid chromatography (HPLC) is frequently used to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Fangchinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, which have been studied for their enhanced biological activities .

Scientific Research Applications

Fangchinoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Fangchinoline is unique among bisbenzylisoquinoline alkaloids due to its diverse biological activities. Similar compounds include:

Biological Activity

Fangchinoline, a compound derived from the traditional Chinese medicinal herb Stephania tetrandra, has garnered attention for its diverse biological activities, particularly in the context of cancer and inflammatory diseases. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is an alkaloid that exhibits a range of pharmacological properties, including anti-cancer, anti-inflammatory, and protective effects against various forms of cellular stress. Its mechanisms of action involve modulation of key signaling pathways and molecular targets within cells.

  • Inhibition of Tumor Growth :
    • This compound has been shown to exert growth modulatory effects in various cancer cell lines by affecting cellular signaling pathways such as the PI3K/Akt pathway. It decreases the phosphorylation of Akt, leading to reduced expression of cyclin D1 and matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor progression and metastasis .
  • Induction of Apoptosis :
    • The compound promotes apoptosis through up-regulation of caspases (e.g., caspase-3 and caspase-8) and modulation of autophagic processes. In studies involving glioblastoma cells, this compound treatment resulted in increased cleavage of caspase-3 and alterations in autophagy markers (LC3-II/LC3-I ratio) .
  • Anti-inflammatory Effects :
    • This compound derivatives have been evaluated for their ability to inhibit the NLRP3 inflammasome, which plays a pivotal role in inflammatory responses. One study reported that certain derivatives exhibited significant inhibitory potency against IL-1β activation, suggesting potential as anti-inflammatory agents .
  • Bone Health :
    • Research indicates that this compound protects against bone loss in ovariectomized mice by inhibiting osteoclast formation and RANKL-induced activity. This suggests its potential application in treating osteoporosis .

Table 1: Summary of Biological Activities

Activity TypeEffectRelated MechanismReference
Anti-cancerGrowth inhibition in various cancer cellsPI3K/Akt pathway modulation
Apoptosis inductionIncreased caspase activityUp-regulation of apoptotic markers
Anti-inflammatoryInhibition of IL-1β activationTargeting NLRP3 inflammasome
Bone protectionInhibition of osteoclast formationSuppression of RANKL signaling

Case Studies

  • In Vitro Studies :
    • In studies involving MG63 and U20S osteosarcoma cells, this compound was shown to significantly reduce cell viability and induce apoptosis through the activation of caspases and modulation of the Akt signaling pathway .
  • In Vivo Studies :
    • A study on ovariectomized mice demonstrated that treatment with this compound led to a significant reduction in bone loss, highlighting its protective effects on bone health through inhibition of osteoclast activity .

Properties

IUPAC Name

9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQSJHUEZBTSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955479
Record name 6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33889-68-8
Record name THALRUGOSINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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